molecular formula C7H5ClO2S B13326411 3-(5-Chlorothiophen-2-yl)-3-oxopropanal

3-(5-Chlorothiophen-2-yl)-3-oxopropanal

Cat. No.: B13326411
M. Wt: 188.63 g/mol
InChI Key: AYRQKKDNWZXSAN-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-2-yl)-3-oxopropanal is an organic compound featuring a thiophene ring substituted with a chlorine atom at the 5-position and an oxopropanal group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)-3-oxopropanal typically involves the functionalization of thiophene derivatives. One common method is the chlorination of thiophene followed by formylation to introduce the oxopropanal group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation reagents like Vilsmeier-Haack reagent .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes are used in cross-coupling reactions to introduce various substituents onto the thiophene ring .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-3-oxopropanal undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-3-oxopropanal involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the structural modifications of the compound .

Properties

Molecular Formula

C7H5ClO2S

Molecular Weight

188.63 g/mol

IUPAC Name

3-(5-chlorothiophen-2-yl)-3-oxopropanal

InChI

InChI=1S/C7H5ClO2S/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,4H,3H2

InChI Key

AYRQKKDNWZXSAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)CC=O

Origin of Product

United States

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